molecular formula C9H19BrO B138564 9-Bromo-1-nonanol CAS No. 55362-80-6

9-Bromo-1-nonanol

Cat. No.: B138564
CAS No.: 55362-80-6
M. Wt: 223.15 g/mol
InChI Key: USJDOLXCPFASNV-UHFFFAOYSA-N
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Description

9-Bromo-1-nonanol (CAS 55362-80-6) is a brominated primary alcohol with the molecular formula C₉H₁₉BrO and a molecular weight of 223.15 g/mol . Structurally, it features a hydroxyl group at the terminal carbon (C1) and a bromine atom at the ninth carbon (C9), making it a versatile intermediate in organic synthesis. Key physical properties include:

  • Melting Point: 30–35°C
  • Boiling Point: 125–126°C at 2 Torr
  • Density: ~1.2 g/cm³
  • Solubility: Soluble in dichloromethane, ethyl acetate, and hexane .

It is widely used in polymer chemistry (e.g., liquid crystal elastomers) , pharmaceuticals, and agrochemicals due to its dual functional groups (hydroxyl and bromide), which enable diverse reactivity. Safety data highlight its stability under recommended storage conditions (room temperature, dry, sealed) but caution against exposure to strong oxidizing agents .

Properties

IUPAC Name

9-bromononan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H19BrO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJDOLXCPFASNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069016
Record name 1-Nonanol, 9-bromo-
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Molecular Weight

223.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55362-80-6
Record name 9-Bromononanol
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Record name 1-Nonanol, 9-bromo-
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Record name 1-Nonanol, 9-bromo-
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Record name 1-Nonanol, 9-bromo-
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Record name 1-Nonanol, 9-bromo
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed nucleophilic substitution, where one hydroxyl group of 1,9-nonanediol is replaced by bromine. Key parameters include:

ParameterValue/Detail
Reactants1,9-Nonanediol (40 g, 0.25 mol), 40% HBr (60.68 g, 0.3 mol)
SolventAnhydrous toluene (350 mL)
TemperatureReflux (~110°C)
Reaction Time7.5 hours
WorkupQuenching with saturated NaHCO₃, extraction, washing with brine, drying (MgSO₄)
PurificationColumn chromatography
Yield95% (52.7 g product)

The excess HBr ensures complete conversion of the diol to the mono-brominated product. The use of toluene as a solvent facilitates azeotropic removal of water, driving the reaction to completion.

Advantages and Limitations

  • Advantages : High yield, straightforward purification, and compatibility with large-scale synthesis.

  • Limitations : Requires careful control of stoichiometry to avoid di-bromination. Column chromatography, while effective, may pose challenges in industrial settings due to cost and time constraints.

Alternative Synthetic Approaches

Bromination of 1-Nonanol

A less-documented route involves the direct bromination of 1-nonanol, though specifics are sparse in available literature. As described in a supplier publication, this method purportedly uses bromine in an organic solvent to introduce bromine at the terminal (9th) carbon. However, the feasibility of this approach is questionable due to:

  • The lack of a leaving group at the 9th position in 1-nonanol, making direct bromination mechanistically implausible.

  • Potential side reactions, such as oxidation of the alcohol or formation of alkyl bromides at the 1st position.

Comparative Analysis of Methods

Efficiency and Practicality

The HBr-mediated method remains superior due to its:

  • High atom economy : Minimal waste generation compared to multi-step routes.

  • Scalability : Demonstrated production of 52.7 g per batch in patent examples.

  • Reproducibility : Consistent yields (>95%) across trials.

In contrast, alternative methods suffer from unclear mechanisms, lower yields, or additional purification steps.

Industrial Relevance

Thermo Scientific Chemicals lists this compound as a commercially available product, with 97–98% purity . This underscores the industrial adoption of the HBr-based method, as large-scale suppliers likely optimize the patented procedure for cost and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-1-nonanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 1-nonanol derivatives.

    Oxidation: Formation of 9-bromononanoic acid.

    Reduction: Formation of nonane

Scientific Research Applications

Organic Synthesis

9-Bromo-1-nonanol is primarily used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it a versatile building block.

  • Reactions :
    • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as hydroxide (OH⁻) or amines (NH₂⁻), leading to the formation of alcohols or amines.
    • Addition Reactions : It can undergo addition reactions due to the presence of the hydroxyl group, allowing for further functionalization.
Reaction TypeExample Products
Nucleophilic Substitution9-Hydroxy-1-nonanol
Addition ReactionsVarious derivatives

Pharmaceutical Industry

In pharmaceuticals, this compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Notably, it is involved in the production of bioactive compounds that exhibit therapeutic properties.

  • Case Study: Synthesis of Fulvestrant
    • Fulvestrant is a drug used in the treatment of hormone receptor-positive breast cancer. The synthesis involves using this compound as a key precursor in catalyst-controlled reactions that form essential carbon-carbon bonds. This method allows for high stereochemical control and mild reaction conditions, which are critical for pharmaceutical efficacy .

Agrochemical Production

The compound is also utilized in the agrochemical sector for synthesizing pesticides and herbicides. Its ability to modify biological pathways makes it suitable for developing compounds that can enhance crop protection.

Dyestuff Manufacturing

This compound finds application in the production of dyes and pigments. Its reactive nature allows for the incorporation of various chromophores into dye structures.

Mechanism of Action

The mechanism of action of 9-Bromo-1-nonanol involves its reactivity due to the presence of both the bromine atom and the hydroxyl group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the hydroxyl group can participate in oxidation and reduction reactions. These functional groups enable the compound to act as an intermediate in various chemical transformations, targeting specific molecular pathways depending on the reaction conditions .

Comparison with Similar Compounds

9-Bromo-1-nonanol vs. 6-Chloro-1-hexanol

  • Structure: this compound: C9 chain with -OH (C1) and -Br (C9). 6-Chloro-1-hexanol: C6 chain with -OH (C1) and -Cl (C6).
  • Reactivity: Both undergo nucleophilic substitution (Br/Cl) and esterification (-OH). The longer alkyl chain in this compound enhances hydrophobicity, influencing polymer flexibility .
  • Applications: this compound is used in liquid crystal elastomers (LCEs) to improve orientational mobility . 6-Chloro-1-hexanol is employed in thermally conductive biphenyl-type copolyesters, achieving λ values up to 0.38 W/(m·K) .

This compound vs. 9-Bromo-1-nonene

  • Structure: this compound: Terminal -OH and C9-Br. 9-Bromo-1-nonene (CAS 89359-54-6): Terminal alkene (C1) and C9-Br .
  • Reactivity: The hydroxyl group in this compound supports etherification (e.g., Williamson synthesis) . 9-Bromo-1-nonene’s alkene enables olefin metathesis or hydrohalogenation.
  • Applications: this compound is critical in xLCEs for biomedical devices . 9-Bromo-1-nonene serves as a precursor in agrochemicals and dyestuffs .

Physical and Thermal Properties

Compound Melting Point (°C) Boiling Point (°C) Flash Point (°C) Key Applications
This compound 30–35 125–126 (2 Torr) 109 Polymers, pharmaceuticals
6-Chloro-1-hexanol Not reported ~220 (760 Torr) Not reported Thermally conductive polymers
9-Bromo-1-nonene Liquid 100–101 (15 mmHg) Not reported Organic synthesis
10-Bromodecanoic acid 95–98 245–250 (decomposes) Not reported Lipid chemistry, surfactants

Nucleophilic Substitution

  • This compound: Bromine at C9 undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols) to form C9-functionalized nonanol derivatives .
  • 6-Chloro-1-hexanol: Shorter chain limits steric hindrance, favoring faster substitution but reduced thermal stability in polymers .

Esterification and Etherification

  • This compound’s hydroxyl group reacts with acyl chlorides or aldehydes (e.g., 4-hydroxybenzaldehyde) to form ethers or esters, critical in LCE synthesis .
  • In contrast, 10-bromodecanoic acid (CAS 17689-98-6) undergoes esterification to produce surfactants or lipid analogs .

Biological Activity

9-Bromo-1-nonanol (CAS Number: 55362-80-6) is a brominated alcohol that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its structure, characterized by a hydroxyl group and a bromine atom, positions it as a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthetic applications, and relevant case studies.

  • Molecular Formula : C₉H₁₉BrO
  • Linear Formula : Br(CH₂)₉OH
  • Molecular Weight : 215.16 g/mol

This compound acts primarily as an intermediate in organic synthesis. Its biological activity is influenced by its ability to participate in various chemical reactions, particularly in the formation of more complex molecules. The compound's bromine atom can engage in nucleophilic substitution reactions, while the hydroxyl group allows for hydrogen bonding and solubility in polar solvents.

Case Studies and Research Findings

  • Synthesis of Derivatives :
    • A study synthesized 9-bromo-1-(methoxymethyl)nonane from this compound with a yield of 90% using DMAP as a catalyst. The resulting compound was further evaluated for its reactivity and potential applications .
    • Another research focused on the polymerization of 9-bromononacrylate derived from this compound, indicating its utility in producing polymeric materials with specific properties .
  • Antimicrobial Activity :
    • While direct studies on this compound are scarce, related brominated compounds have shown significant antimicrobial activity against strains like Staphylococcus aureus and Enterococcus faecalis. These findings suggest that this compound may possess similar properties due to its structural characteristics .

Synthetic Applications

This compound serves as an essential building block in organic synthesis:

  • Pharmaceuticals : It is used in synthesizing active pharmaceutical ingredients (APIs), including intermediates for drugs targeting various diseases.
  • Agrochemicals : The compound is employed in the development of pesticides and herbicides, enhancing agricultural productivity.
  • Dyes and Pigments : It finds application in the dye industry due to its reactivity and ability to form stable compounds.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compound Hydroxyl group with brominePotential antimicrobial properties
9-Bromo-2-methyl-2-nonene Methyl group at the second carbonUsed in organic synthesis
1-Bromo-8-nonene Bromine at the first carbonIntermediate in various chemical reactions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Bromo-1-nonanol
Reactant of Route 2
9-Bromo-1-nonanol

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